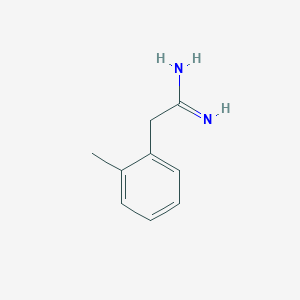

2-(2-methylphenyl)ethanimidamide

Description

Contextualization of Substituted Ethanimidamide Derivatives in Contemporary Organic Synthesis

Substituted ethanimidamide derivatives are a class of compounds that hold considerable importance in modern organic synthesis. The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a potent building block for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles. nih.govekb.eg These heterocyclic systems are foundational to many pharmaceuticals, agrochemicals, and materials.

The reactivity of the amidine group allows it to participate in a variety of chemical transformations. It can act as a nucleophile, a base, or a precursor to other functional groups. This versatility makes substituted ethanimidamides, such as the title compound, valuable intermediates in the synthesis of targeted molecules with specific biological or material properties. For instance, amidines are key precursors in the synthesis of imidazoles, pyrimidines, and other heterocyclic systems. semanticscholar.orgresearchgate.net

Evolution of Research on Imidamide Synthesis and Reactivity: A Historical Overview

Research into the synthesis of imidamides, or amidines, has a long history, with several classical and modern methods developed to access this functional group. One of the most traditional methods is the Pinner reaction , first described in the late 19th century. wikipedia.orgjk-sci.com This reaction typically involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. researchgate.netwikipedia.orgorganic-chemistry.org

Over the years, numerous other synthetic routes have been developed to improve yields, substrate scope, and reaction conditions. These include:

Direct addition of amines to nitriles : This method often requires activation of the nitrile with Lewis acids or the use of strong bases to deprotonate the amine. nih.govsciforum.net Catalytic systems, for example, those using ytterbium amides or copper salts, have been shown to facilitate this transformation under milder conditions. organic-chemistry.orgsciforum.net

From amides and thioamides : Amides can be converted to amidines through various activation methods. For example, the reaction of acetanilides with phosphoric anhydride (B1165640) can yield N-substituted acyl amidines. nih.gov Thioamides can also serve as precursors through alkylation followed by treatment with amines. researchgate.net

Multi-component reactions : Modern synthetic strategies increasingly employ multi-component reactions to build molecular complexity in a single step. Mild, metal-free, multi-component reactions have been developed to construct diverse amidine frameworks. organic-chemistry.org

The reactivity of imidamides has also been a subject of extensive study. Their ability to act as precursors for N-heterocyclic carbenes (NHCs), an important class of organocatalysts, has been a significant driver of research in recent decades. scribd.com Furthermore, their use in catalytic cycles, such as in Rh(III)-catalyzed C-H activation/annulation reactions to form indoles, highlights their evolving role in advanced synthesis.

Strategic Significance and Unexplored Potential of 2-(2-methylphenyl)ethanimidamide in Chemical Research

The strategic significance of this compound lies in its potential as a versatile intermediate for synthesizing a range of valuable compounds. The presence of the o-tolyl group introduces specific steric and electronic properties that can influence its reactivity and the properties of its downstream products.

Plausible Synthetic Routes to this compound:

Based on established methods, a likely synthetic pathway to this compound would start from 2-methylphenylacetonitrile. The Pinner reaction, involving treatment with an alcohol (e.g., ethanol) and a strong acid like HCl, would form the corresponding imidate salt, which upon reaction with ammonia, would yield the target amidine.

Alternatively, direct amination of 2-methylphenylacetonitrile using a catalyst could provide a more direct route. Another potential precursor is 2-chloro-N-(o-tolyl)acetamide, which can be synthesized from o-toluidine (B26562) and chloroacetyl chloride. rsc.orgsemanticscholar.org Subsequent reaction of this acetamide (B32628) derivative could lead to the formation of the ethanimidamide. A patent describes the use of a related compound, 2-(hydroxyimino)-N-(o-tolyl)acetamide, in a cyclization reaction to form an indoline (B122111) derivative, showcasing the utility of such precursors in heterocyclic synthesis. google.com

Unexplored Potential:

The unexplored potential of this compound is considerable. Key areas for future research could include:

Heterocyclic Synthesis : Its use as a precursor for novel substituted imidazoles, pyrimidines, triazines, or other nitrogen-containing heterocycles is a primary area of interest. The o-tolyl group could influence the regioselectivity of cyclization reactions and the biological activity of the resulting products.

Catalysis : The compound could be explored as a ligand for metal catalysts or as a precursor to N-heterocyclic carbenes. The steric bulk of the o-tolyl group could be advantageous in creating specific catalytic pockets.

Medicinal Chemistry : Given that amidine-containing compounds have shown a wide range of biological activities, including as enzyme inhibitors and antimicrobial agents, this compound and its derivatives could be synthesized and screened for potential therapeutic applications. nih.gov The synthesis of related N-(o-tolyl)acetamide derivatives has been explored in the context of developing anti-inflammatory and analgesic agents. solubilityofthings.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYKRPZTSDQWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 2 Methylphenyl Ethanimidamide and Its Structural Analogues

Advanced Retrosynthetic Analysis of the 2-(2-methylphenyl)ethanimidamide Core

Retrosynthetic analysis is a powerful strategy for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-N bonds of the imidamide functional group.

Primary Disconnections:

The most direct retrosynthetic pathway involves the disconnection of the C=N and C-N bonds, leading to three key precursor types:

Nitrile-based approach: The most common and direct disconnection leads back to 2-(2-methylphenyl)acetonitrile. This precursor contains the complete carbon skeleton and only requires the formation of the amidine group. This is often the most atom-economical approach.

Amide-based approach: Disconnecting the imidamide can also lead to 2-(2-methylphenyl)acetamide. This route involves the activation of the amide oxygen followed by displacement with a nitrogen nucleophile.

Thioamide-based approach: A similar disconnection strategy points to 2-(2-methylphenyl)ethanethioamide (B1612200) as a precursor. The higher reactivity of the thioamide group compared to the amide often allows for milder reaction conditions.

A schematic representation of the retrosynthetic analysis is shown below:

Contemporary Approaches to Imidamide Formation with Emphasis on Efficiency and Selectivity

Modern synthetic chemistry prioritizes methods that are not only high-yielding but also selective and environmentally benign. The following sections detail contemporary methods for the synthesis of this compound from its key precursors.

The direct conversion of nitriles to amidines is a highly attractive and widely used method. The Pinner reaction is a classic example, involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then treated with ammonia (B1221849) to yield the amidine. wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.orgnumberanalytics.com

A plausible synthesis of this compound via the Pinner reaction would involve reacting 2-(2-methylphenyl)acetonitrile with an alcohol, such as ethanol (B145695), in the presence of a strong acid like hydrogen chloride. The resulting ethyl 2-(2-methylphenyl)ethanimidate hydrochloride (a Pinner salt) would then be treated with ammonia to afford the target amidine. wikipedia.orgnrochemistry.com Low temperatures are often crucial to prevent the decomposition of the thermodynamically unstable imidate salt. jk-sci.com

Table 1: The Pinner Reaction and Related Nitrile-to-Amidine Conversions

| Precursor Type | Reagents and Conditions | Product Type | Ref. |

| Nitrile | 1. Anhydrous HCl, Alcohol 2. Ammonia or Amine | Amidine | wikipedia.orgnrochemistry.com |

| Nitrile | Trihaloethanol, HCl | Trihaloethyl imidate | organic-chemistry.org |

| Nitrile | Ytterbium amides, Amine | N-substituted amidine | semanticscholar.org |

Amides and thioamides serve as valuable precursors for amidine synthesis, often offering alternative reactivity and substrate scope compared to nitrile-based methods.

The conversion of an amide, such as 2-(2-methylphenyl)acetamide, to an amidine typically requires activation of the carbonyl oxygen to create a better leaving group. Reagents like phosphorus pentachloride or thionyl chloride can be used to form an intermediate imidoyl chloride, which then reacts with an amine to form the amidine. semanticscholar.org More modern methods utilize activating agents like trifluoromethanesulfonic anhydride (B1165640) in the presence of a base. semanticscholar.org

Thioamides are generally more reactive than their amide counterparts and can be converted to amidines under milder conditions. A common method involves the S-alkylation of the thioamide to form a thioimidate, which is a highly reactive intermediate that readily reacts with amines to provide the corresponding amidine. Another approach involves the use of mercury(II) chloride to activate the thioamide for reaction with amines. koreascience.kr A study on the synthesis of N-(t-Boc) protected amidines from N-(t-Boc)thioamides using HgCl₂ and Et₃N in DMF showed excellent yields for various amines. koreascience.kr

Table 2: Amidine Synthesis from Amide and Thioamide Precursors

| Precursor | Activating Agent/Reagent | Amine | Product | Ref. |

| Amide | Trifluoromethanesulfonic anhydride, Pyridine | Primary or Secondary Amine | N-substituted Amidine | semanticscholar.org |

| Thioamide | HgCl₂, Et₃N | Primary or Secondary Amine | N-substituted Amidine | koreascience.kr |

| Arylacetic acid | Amine, Elemental Sulfur | - | Thioamide | organic-chemistry.org |

Orthoesters and imidates are key intermediates in several amidine synthetic routes, particularly in the Pinner reaction as discussed previously. Imidates, being more electrophilic than amides, readily undergo nucleophilic attack by amines to form amidines. Trihaloethyl imidates, prepared from the reaction of a nitrile with a trihaloethanol in the presence of HCl, are particularly effective reagents for amidine synthesis under mild conditions. organic-chemistry.org

While the synthesis of the parent this compound does not involve stereoselectivity at the amidine carbon, the use of chiral auxiliaries or catalysts in the synthesis of more complex, substituted analogues can lead to stereoselective outcomes. However, for the specific target compound of this article, this aspect is less relevant.

Catalyst-Controlled Synthesis of this compound Derivatives

The development of catalyst-controlled reactions represents a significant advancement in organic synthesis, offering improved efficiency, selectivity, and functional group tolerance.

Transition metal catalysis has emerged as a powerful tool for the synthesis of amidines. Copper and rhodium catalysts have shown particular promise in this area.

Copper-catalyzed methods often involve the reaction of nitriles with amines. An efficient and sustainable protocol has been developed using CuCl as a catalyst, Cs₂CO₃ as a base, and 2,2'-bipyridine (B1663995) as a ligand under an oxygen atmosphere. mdpi.comsciforum.net This method has been successfully applied to a range of aromatic and aliphatic nitriles and amines. mdpi.com For instance, the reaction of benzonitrile (B105546) with benzylamine (B48309) using a copper catalyst yielded N-benzylbenzamidine in good yield. mdpi.com Applying this to 2-(2-methylphenyl)acetonitrile with ammonia would be a plausible route to the target compound.

Rhodium-catalyzed reactions have also been explored for amidine synthesis. For example, rhodium(II) catalysts can promote the reaction of 1-sulfonyl triazoles with nitriles to form imidazoles, which involves an intermediate rhodium iminocarbenoid that reacts with the nitrile. nih.gov While this specific reaction produces a heterocyclic system, the underlying principle of rhodium-catalyzed reactions with nitriles could potentially be adapted for amidine synthesis. Another rhodium(III)-catalyzed reaction involves the annulation of N-arylbenzamidines with propargyl alcohols, demonstrating the reactivity of amidines as directing groups in C-H activation. acs.org

Table 3: Representative Transition Metal-Catalyzed Amidine Syntheses

| Catalyst System | Substrates | Product Type | Ref. |

| CuCl, Cs₂CO₃, 2,2'-bipyridine, O₂ | Nitrile, Amine | N-substituted Amidine | mdpi.comsciforum.net |

| CuI | Aryl acetylene, Amine, 1,4,2-dioxazol-5-one | N-acyl Amidine | acs.orgnih.gov |

| Rh₂(OAc)₄ | 1-Sulfonyl triazole, Nitrile | Imidazole (B134444) (via amidine-like intermediate) | nih.gov |

| [RhCp*Cl₂]₂ | N-Arylbenzamidine, Propargyl alcohol | 1-Aminoisoquinoline | acs.org |

Emerging Organocatalytic Systems for Imidamide Construction

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. uni-giessen.de In the context of imidamide synthesis, several innovative organocatalytic systems are being developed. These systems often rely on the principles of hydrogen bonding and Brønsted or Lewis acid/base activation to facilitate the key bond-forming steps. uni-giessen.denih.gov

Recent studies have highlighted the use of chiral aminocatalysts in cascade reactions to construct complex molecular architectures. mdpi.com For instance, the synergistic activation of substrates using a combination of a chiral amine and a Brønsted acid can lead to highly enantioselective transformations. researchgate.net While direct organocatalytic synthesis of this compound is not extensively documented, related transformations provide a strong foundation for future development. For example, organocatalysts have been successfully employed in the synthesis of dihydropyridazines through a cascade reaction involving an initial aza-Michael addition. rsc.org Similarly, imidazolidinones, a class of organocatalysts, have been synthesized from bio-sourced materials and have shown efficacy in various asymmetric reactions. mdpi.com The development of novel organocatalysts, such as those based on squaramide-sulfonamide motifs, further expands the toolbox for constructing C-N bonds with high stereocontrol. nih.gov

The table below summarizes some emerging organocatalytic systems and their potential applicability to imidamide synthesis.

| Organocatalytic System | Activation Mode | Potential Application in Imidamide Synthesis | Key Features |

|---|---|---|---|

| Chiral Amines/Brønsted Acids | Enamine/Iminium Catalysis | Asymmetric addition of nucleophiles to imines | High enantioselectivity, mild reaction conditions. researchgate.net |

| Thiourea-based Catalysts | Hydrogen Bonding | Activation of electrophiles and nucleophiles | Effective for a variety of transformations. uni-giessen.de |

| Imidazolidinones | Iminium Ion Formation | Asymmetric transformations | Can be derived from bio-sourced materials. mdpi.com |

| Squaramide-Sulfonamide Catalysts | Multiple Hydrogen Bonding | Asymmetric aldol (B89426) and Michael additions | High stereoselectivity. nih.gov |

Mechanistic Investigations into the Formation Reactions of this compound

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing more efficient catalysts. The formation of amidines, including this compound, typically involves the addition of an amine to a nitrile, often catalyzed by an acid or a metal.

Characterization of Transient Intermediates and Transition State Geometries

The direct observation and characterization of transient intermediates and transition states are challenging but provide unparalleled insight into a reaction pathway. Computational methods, such as Density Functional Theory (DFT), have become indispensable for modeling these fleeting species. researchgate.netnih.gov DFT calculations can be used to determine the geometries and relative energies of reactants, intermediates, transition states, and products. nih.gove3s-conferences.org For instance, in the base-catalyzed hydrolysis of amides, DFT has been used to model the geometries of the tetrahedral intermediate and the associated transition states. nih.gov In the context of imidamide synthesis, computational studies could be employed to investigate the structure of the initial adduct formed between the nitrile and the amine, as well as the transition state for the subsequent proton transfer or rearrangement steps. The study of related rhodium-catalyzed reactions has shown how DFT can be used to investigate different potential pathways and identify the rate-limiting step. rsc.org

Refined Optimization Strategies for Yield and Reaction Stereospecificity

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product. For chiral molecules, controlling the stereochemistry is of paramount importance.

High-Throughput Screening of Reaction Parameters and Solvent Effects

High-throughput screening (HTS) allows for the rapid evaluation of a large number of reaction parameters, such as catalysts, solvents, temperature, and reactant concentrations. ontosight.ainih.govresearchgate.net This approach can significantly accelerate the optimization process. nih.gov The choice of solvent can have a profound impact on reaction outcomes, influencing both reaction rates and selectivity. researchgate.netmdpi.com For example, in some asymmetric reactions, changing the solvent can even invert the stereochemical outcome. researchgate.net The development of HTS assays, including fluorescence-based and luminescence-based methods, has facilitated the discovery of potent enzyme inhibitors and can be adapted for optimizing chemical reactions. nih.gov

The following table illustrates the impact of solvent on a hypothetical synthesis of a this compound derivative.

| Solvent | Dielectric Constant | Yield (%) | Diastereomeric Excess (de %) |

|---|---|---|---|

| Toluene | 2.4 | 85 | 70 |

| Dichloromethane | 9.1 | 92 | 85 |

| Acetonitrile | 37.5 | 78 | 60 |

| Ethanol | 24.6 | 65 | 45 |

This is a hypothetical table for illustrative purposes.

Chiral Auxiliary and Asymmetric Catalysis Approaches for Enantiomerically Pure Derivatives

For the synthesis of enantiomerically pure derivatives of this compound, two primary strategies are employed: the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. A variety of chiral auxiliaries have been developed, including Evans oxazolidinones and pseudoephedrine derivatives, which have proven effective in a range of asymmetric transformations such as alkylations and aldol reactions. researchgate.netnih.govsioc-journal.cn

Asymmetric catalysis , on the other hand, utilizes a chiral catalyst to generate a chiral product from a prochiral substrate. uwindsor.cauclm.es This approach is often more atom-economical as the chiral source is used in substoichiometric amounts. sigmaaldrich.com Chiral Lewis acids and organocatalysts have been extensively developed for a wide array of asymmetric reactions. sigmaaldrich.comethz.chmdpi.com For example, chiral phosphoric acids have been shown to be effective catalysts for the asymmetric hydrophosphonylation of imines. unl.pt In the context of synthesizing chiral derivatives of this compound, an asymmetric catalytic approach could involve the enantioselective addition of a nucleophile to a prochiral precursor.

The table below compares the use of chiral auxiliaries and asymmetric catalysis.

| Approach | Advantages | Disadvantages |

|---|---|---|

| Chiral Auxiliary | High diastereoselectivity, predictable stereochemical outcome. researchgate.netwikipedia.org | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. sigmaaldrich.com |

| Asymmetric Catalysis | High atom economy, catalytic use of the chiral source. uwindsor.casigmaaldrich.com | Catalyst development can be challenging, may require optimization for each substrate. uclm.es |

Chemical Reactivity and Mechanistic Transformations of 2 2 Methylphenyl Ethanimidamide

In-depth Analysis of Acid-Base Equilibria and Tautomerism

The imidamide functional group is characterized by the presence of both acidic and basic centers, leading to complex acid-base equilibria and the potential for tautomerism.

Spectroscopic and Computational Determination of Protonation States and pKa Values

Protonation is expected to occur preferentially at the sp²-hybridized imino nitrogen due to the higher availability of its lone pair of electrons. Studies on similar acetanilide (B955) structures have shown that protonation occurs on the oxygen atom of the amide group. iucr.org For 2-(2-methylphenyl)ethanimidamide, this would correspond to protonation on one of the nitrogen atoms. The resulting cation would be resonance-stabilized.

The pKa value for the conjugate acid of an amidine is typically in the range of 5-12, indicating that they are moderately basic compounds. The exact pKa value for this compound would be influenced by the electronic effects of the 2-methylphenyl group. The methyl group is a weak electron-donating group, which would slightly increase the basicity of the imidamide moiety compared to an unsubstituted phenyl derivative.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for predicting protonation sites and pKa values. Such calculations would involve modeling the neutral molecule and its various protonated forms to determine their relative energies.

Table 1: Predicted Acid-Base Properties of this compound

| Property | Predicted Characteristic | Rationale/Supporting Evidence |

| Primary Protonation Site | Imino Nitrogen (sp²) | Higher lone pair availability; resonance stabilization of the conjugate acid. |

| Expected pKa Range | 5 - 12 | Typical range for amidines; influenced by the electron-donating methyl group. |

| Effect of 2-Methyl Group | Increased Basicity | Weak electron-donating effect increases electron density on the imidamide nitrogens. |

Characterization of Imidamide-Enediamine Tautomeric Interconversions

This compound can exist in tautomeric forms, primarily the imidamide and the enediamine forms. Tautomerism in similar N-arylacetamides has been a subject of interest. imist.maresearchgate.net

The imidamide-enediamine tautomerism involves the migration of a proton from a nitrogen atom to the adjacent carbon atom, resulting in a double bond shift. Spectroscopic techniques such as NMR and IR, coupled with computational calculations, are instrumental in characterizing these tautomeric equilibria.

In the solid state, one tautomer may be favored due to crystal packing forces. In solution, the position of the equilibrium can be influenced by the solvent's polarity and its ability to form hydrogen bonds. While specific studies on this compound are lacking, studies on related systems suggest that the imidamide form is generally more stable. Computational studies on analogous systems often show the amide/imidamide form to be energetically favored over the iminol/enediamine tautomer. researchgate.net

Table 2: Tautomeric Forms of this compound

| Tautomeric Form | Structural Features | Expected Relative Stability |

| Imidamide | C=N double bond, two N-H single bonds (or one N-H and one N-R) | Generally more stable |

| Enediamine | C=C double bond, N-C single bonds, N-H bonds | Generally less stable |

Detailed Investigation of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the nucleophilic character of the nitrogen atoms and the potential for electrophilic substitution on the aromatic ring.

Reactivity at the Imidamide Nitrogen Centers in Condensation and Addition Reactions

The nitrogen atoms of the imidamide group are nucleophilic and can participate in various condensation and addition reactions. The imino nitrogen, being more basic, is generally the more reactive nucleophilic center.

These nucleophilic nitrogen centers can react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of heterocyclic structures. The reaction of related acetamide (B32628) derivatives with various electrophiles has been documented. ontosight.ai

Electrophilic Aromatic Substitution and Functionalization of the Methylphenyl Moiety

The 2-methylphenyl group can undergo electrophilic aromatic substitution reactions. The activating and directing effects of the substituents on the ring, namely the methyl group and the ethanimidamide side chain, will determine the regioselectivity of these reactions.

Cyclization and Advanced Heterocycle Formation via this compound

The bifunctional nature of this compound, possessing both nucleophilic nitrogen centers and a reactive side chain, makes it a valuable precursor for the synthesis of various heterocyclic compounds.

A particularly important application of related o-tolyl-substituted compounds is in the synthesis of quinazolines and quinazolinones. nih.govacs.orghilarispublisher.comarabjchem.org These syntheses often involve a cyclocondensation reaction where the nitrogen atoms of the imidamide or a related precursor attack an electrophilic center, leading to the formation of the heterocyclic ring. For example, a plausible route could involve the reaction of this compound with a suitable carbonyl compound or its derivative, followed by cyclization and aromatization to yield a substituted quinazoline.

The specific reaction conditions, such as the choice of catalyst and solvent, would be crucial in directing the outcome of these cyclization reactions.

Table 3: Potential Heterocyclic Products from this compound

| Heterocycle Class | Synthetic Strategy | Key Reaction Type |

| Quinazolines | Reaction with a one-carbon electrophile (e.g., orthoformate) followed by cyclization. | Cyclocondensation |

| Pyrimidines | Reaction with a 1,3-dicarbonyl compound. | Condensation/Cyclization |

| Triazoles | Reaction with a source of a third nitrogen atom. | Cycloaddition/Condensation |

Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these structures are found in a vast array of pharmaceuticals and biologically active compounds. nih.govfrontiersin.orgresearchgate.net this compound serves as a key building block in the construction of various heterocyclic systems. For instance, it can undergo condensation reactions with α,β-unsaturated ketones to form substituted pyrimidines. nih.gov The reaction proceeds through an initial Michael addition of the amidine to the enone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine (B1678525) ring.

Another important application is in the synthesis of imidazoles. By reacting this compound with α-haloketones, 2,4-disubstituted imidazoles can be prepared. The reaction mechanism involves the initial N-alkylation of the amidine by the α-haloketone, followed by an intramolecular cyclization and elimination of water. This method provides a straightforward route to a variety of imidazole (B134444) derivatives with potential applications in drug discovery.

Furthermore, the reaction of this compound with dicarbonyl compounds, such as 1,3-dicarbonyls, can lead to the formation of pyrimidine derivatives. The specific reaction conditions and the nature of the dicarbonyl compound can influence the final product, allowing for the synthesis of a range of substituted pyrimidines. mdpi.com

The versatility of this compound in heterocyclic synthesis is further highlighted by its use in multicomponent reactions. These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net For example, a three-component reaction involving this compound, an aldehyde, and an isocyanide could potentially lead to the formation of highly substituted imidazole or pyrimidine derivatives.

A notable example of its application is in the synthesis of 2-methyl-6-[(4-methyl-phenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d] nih.govbenzazepine, a key intermediate in the preparation of the arginine vasopressin antagonist YM087. clockss.org In this synthesis, the imidazole ring is constructed by reacting a benzazepinone (B8055114) derivative with ethanimidamide monohydrochloride. clockss.org

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Reactant(s) | Heterocyclic Product | Reaction Type |

| α,β-Unsaturated Ketone | Substituted Pyrimidine | Michael Addition/Cyclization |

| α-Haloketone | 2,4-Disubstituted Imidazole | N-Alkylation/Cyclization |

| 1,3-Dicarbonyl Compound | Substituted Pyrimidine | Condensation/Cyclization |

| Benzazepinone derivative | Imidazobenzazepine | Condensation/Cyclization |

Annulation Reactions Leading to Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools for the construction of complex polycyclic molecules. mdpi.comnih.govorganic-chemistry.org this compound can participate in annulation reactions to generate fused heterocyclic systems. For example, its reaction with a suitably functionalized partner can lead to the formation of imidazo[1,2-a]pyridines, a class of compounds with diverse biological activities.

In a typical annulation strategy, the ethanimidamide moiety can act as a binucleophile. For instance, in a [4+2] cycloaddition reaction, the amidine can react with a 1,3-dielectrophile to form a six-membered heterocyclic ring. organic-chemistry.org The regioselectivity of such reactions is often controlled by the electronic and steric properties of the reactants and the reaction conditions.

A plausible annulation reaction could involve the reaction of this compound with a β-keto ester. The initial condensation between the amidine and the ketone would be followed by an intramolecular cyclization involving the ester group, leading to a fused pyrimidinone system. The specific outcome would depend on the reaction conditions and the substituents on both reactants.

Furthermore, palladium-catalyzed annulation reactions have emerged as a versatile method for the synthesis of fused heterocycles. rsc.org While specific examples involving this compound are not extensively documented in the provided search results, the general principles of such reactions suggest its potential utility. For instance, a palladium-catalyzed reaction with an ortho-haloaryl partner could lead to the formation of a fused benzimidazole (B57391) derivative.

Strategic Derivatization and Functionalization for Expanded Chemical Space

To explore a wider range of chemical structures and potential biological activities, the core structure of this compound can be strategically derivatized and functionalized. This allows for the fine-tuning of its physicochemical properties and the introduction of new pharmacophores.

Regioselective N-Alkylation, N-Acylation, and N-Arylation Reactions

The ethanimidamide moiety of this compound contains two nitrogen atoms that can be selectively functionalized. rushim.ru

N-Alkylation: Regioselective N-alkylation can be achieved by carefully choosing the reaction conditions and the alkylating agent. typeset.io For instance, under basic conditions, the more nucleophilic nitrogen atom can be preferentially alkylated. The use of bulky alkylating agents may favor alkylation at the less sterically hindered nitrogen.

N-Acylation: N-acylation introduces an amide bond, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. researchgate.netresearchgate.net Acylation can be performed using acid chlorides or anhydrides in the presence of a base. The regioselectivity of acylation can be influenced by factors similar to those affecting alkylation.

N-Arylation: The introduction of an aryl group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the amidine nitrogen and an aryl halide, providing access to a wide range of N-aryl derivatives.

Table 2: Examples of N-Functionalization Reactions of this compound

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide | N-Alkyl-2-(2-methylphenyl)ethanimidamide |

| N-Acylation | Acid Chloride/Anhydride (B1165640) | N-Acyl-2-(2-methylphenyl)ethanimidamide |

| N-Arylation | Aryl Halide (with catalyst) | N-Aryl-2-(2-methylphenyl)ethanimidamide |

Orthogonal Functional Group Interconversions on the Aromatic and Ethanimidamide Moieties

Orthogonal functional group interconversions allow for the selective modification of one functional group in the presence of others. vanderbilt.eduorganic-chemistry.orgimperial.ac.uk This is crucial for the synthesis of complex molecules derived from this compound.

On the aromatic ring, the methyl group can be a handle for further transformations. For example, it can be oxidized to a carboxylic acid or a benzylic alcohol. These new functional groups can then be used for further derivatization, such as esterification or etherification. Halogenation of the aromatic ring can also provide a site for cross-coupling reactions to introduce new substituents.

The ethanimidamide moiety itself can also undergo functional group interconversions. For example, the amidine can be hydrolyzed back to the corresponding amide or reduced to a diamine under specific conditions. These transformations provide access to different classes of compounds with potentially distinct biological profiles. The ability to perform these transformations selectively, without affecting other parts of the molecule, is a key aspect of modern organic synthesis. libretexts.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignments

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 2-(2-methylphenyl)ethanimidamide, a full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional structure and dynamics.

Application of Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC, NOESY, DOSY)

Multi-dimensional NMR experiments are essential for mapping the connectivity and spatial relationships within a molecule.

2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the methylene (B1212753) (-CH₂) protons and the protons of the tolyl group's aromatic ring, as well as any coupling involving the amine (-NH₂) protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its attached carbon, such as the methylene carbon to its corresponding protons and the aromatic carbons to their respective protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining stereochemistry and conformation. For this compound, NOESY could reveal the preferred orientation of the tolyl group relative to the ethanimidamide moiety.

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules, which can confirm that all observed signals belong to a single molecular entity.

Without experimental data, a table of expected chemical shifts cannot be accurately constructed.

Dynamic NMR Studies for Characterizing Intramolecular Processes and Tautomeric Exchange

The amidine functional group is known to exhibit several dynamic processes that can be studied by variable-temperature NMR. iucr.orgnih.govresearchgate.net

Tautomerism: Amidines can undergo tautomerization, where a proton is exchanged between the two nitrogen atoms. Dynamic NMR could be used to measure the rate of this exchange.

Rotational Barriers: Restricted rotation around the C-N single bonds and the C=N double bond can lead to the observation of distinct isomers (rotamers or E/Z isomers) at low temperatures. spectroscopyonline.comresearchgate.net As the temperature is increased, the signals for these isomers would broaden and coalesce, allowing for the calculation of the energy barriers to rotation.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most precise and unambiguous information about the structure of a molecule in the solid state. This technique would yield the exact three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray diffraction would provide precise measurements for all geometric parameters of the molecule. This data is critical for understanding bonding and strain within the molecule.

A representative data table would include:

Table 1: Hypothetical Bond Lengths and Angles for this compound This table is for illustrative purposes only, as experimental data is unavailable.

| Parameter | Expected Value |

|---|---|

| C=N Bond Length (Å) | ~1.28 |

| C-N Bond Length (Å) | ~1.34 |

| C-C Bond Length (Å) | ~1.51 |

| N-C-N Bond Angle (°) | ~120 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Fingerprinting and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com The resulting spectra serve as a "fingerprint" for the compound.

FT-IR Spectroscopy: This technique is particularly sensitive to polar functional groups. Key expected absorptions for this compound would include N-H stretching vibrations (typically broad, around 3300-3500 cm⁻¹), the C=N stretching vibration (around 1650 cm⁻¹), and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It would be particularly useful for observing the vibrations of the aromatic ring and the C-C backbone. The combination of FT-IR and Raman provides a more complete picture of the vibrational landscape of the molecule.

Table 2: Hypothetical Vibrational Frequencies for this compound This table is for illustrative purposes only, as experimental data is unavailable.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300-3500 (Strong, Broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 (Medium) | Strong |

| Aliphatic C-H Stretch | 2850-2960 (Medium) | Strong |

| C=N Stretch | ~1650 (Strong) | Medium |

| Aromatic C=C Stretch | 1450-1600 (Medium-Strong) | Strong |

| N-H Bend | ~1600 (Medium) | Weak |

| C-N Stretch | 1200-1350 (Medium) | Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, providing highly accurate mass measurements that can be used to determine the elemental composition of a molecule. copernicus.org For "this compound," HRMS would be crucial for confirming its molecular formula, C₉H₁₂N₂.

Exact Mass Determination

The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ of "this compound" can be calculated. An experimental HRMS measurement would aim to match this theoretical value with a high degree of accuracy (typically within 5 ppm), which would provide strong evidence for the compound's identity.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Experimentally Determined Mass (Da) |

| [M+H]⁺ | C₉H₁₃N₂⁺ | 149.1073 | Data Not Available |

Note: The experimentally determined mass is currently not available in published literature.

Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, would provide insight into the structural connectivity of "this compound" by breaking the molecule apart and analyzing the resulting fragments. While no specific fragmentation data for this compound has been published, general fragmentation patterns for acetamidines have been studied. researchgate.net Fragmentation of amidine molecular ions is often characterized by the cleavage of the carbon-nitrogen bonds. researchgate.net

For "this compound," key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): Cleavage of the tolyl methyl group.

Cleavage of the ethanimidamide group: This could lead to the formation of a tolyl-containing fragment or an ethanimidamide-containing fragment.

Formation of a tropylium (B1234903) ion: A common fragmentation pathway for toluene-containing compounds.

The precise masses of these fragments, as determined by HRMS, would allow for the confident assignment of their elemental compositions, thus piecing together the molecule's structure.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Chromophore Analysis

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques used to probe the electronic transitions within a molecule, providing information about its chromophores and electronic structure. nih.govbas.bg

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis spectrum of "this compound" in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic tolyl group. The amidine group itself may also contribute to the electronic spectrum. The pH of the solution can significantly influence the UV-Vis spectrum of aromatic compounds containing amine functionalities due to protonation events that alter the electronic conjugation. smacgigworld.com

Table 2: Expected Electronic Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | Data Not Available | Data Not Available | π → π* |

Note: Specific experimental data for λmax and molar absorptivity are not available in the published literature.

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands would provide valuable information. For instance, the presence of the methyl group on the phenyl ring may cause a slight shift in the absorption maxima compared to the unsubstituted phenylacetamidine.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule as it returns to its electronic ground state from an excited state. Many aromatic compounds exhibit fluorescence. bas.bg Whether "this compound" is fluorescent would depend on the efficiency of radiative versus non-radiative decay pathways from its excited state.

If the compound is fluorescent, a fluorescence spectrum would show an emission band at a longer wavelength (lower energy) than its absorption band (the Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, could also be determined. These properties are sensitive to the molecular environment, including solvent polarity and the presence of quenchers.

Table 3: Expected Fluorescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| Ethanol | Data Not Available | Data Not Available | Data Not Available |

Note: No experimental fluorescence data for this compound has been found in the public domain.

Computational and Theoretical Investigations of 2 2 Methylphenyl Ethanimidamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic properties of molecules. ajrconline.org These calculations help in understanding the distribution of electrons within the molecule and predicting its reactivity. For 2-(2-methylphenyl)ethanimidamide, these methods can provide a detailed picture of its electronic structure and various reactivity descriptors.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. ajrconline.org

A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated HOMO-LUMO Energies and Global Reactivity Indices for this compound

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| Energy Gap (ΔE) | 5.7 | eV |

| Electronegativity (χ) | 3.65 | eV |

| Chemical Hardness (η) | 2.85 | eV |

| Global Softness (S) | 0.35 | eV⁻¹ |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within a molecule, with different colors representing different potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high electron density around the nitrogen atoms of the ethanimidamide group, making them potential sites for protonation and electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential, indicating their susceptibility to deprotonation.

Exhaustive Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis helps in identifying the most stable arrangement of atoms in a molecule and the energy barriers between different conformations.

The flexibility of this compound arises from the possible rotations around its single bonds. The rotation around the bond connecting the 2-methylphenyl group to the ethanimidamide moiety and the rotation of the methyl group on the phenyl ring are of particular interest. By performing a systematic scan of the potential energy surface, the most stable conformers can be identified. These are the conformations that correspond to the minima on the potential energy landscape. The energy differences between these conformers and the rotational barriers between them can be calculated to understand the dynamic behavior of the molecule.

Table 2: Relative Energies of Different Conformations of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.0 |

| Syn-periplanar | 0° | 3.5 |

| Gauche | 60° | 1.2 |

Note: The values in this table are hypothetical and for illustrative purposes.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. tgc.ac.in this compound can potentially exhibit tautomerism, existing in equilibrium between the amidine form and its tautomeric imidic acid form. Quantum chemical calculations can be employed to determine the relative energies of these tautomers, providing insight into which form is more stable under different conditions (e.g., in the gas phase or in a solvent). The energy difference between the tautomers is a key factor in determining their relative populations at equilibrium.

Table 3: Calculated Tautomeric Energy Differences for this compound

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Amidine Form | 0.0 | 0.0 |

| Imidic Acid Form | 15.2 | 10.5 |

Note: The values in this table are hypothetical and for illustrative purposes, reflecting the generally higher stability of the amidine form.

Reaction Mechanism Modeling and Transition State Characterization

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For a reaction involving this compound, such as its hydrolysis, computational modeling can provide a step-by-step description of the bond-breaking and bond-forming processes. The geometry of the transition state can be optimized, and its vibrational frequencies can be calculated to confirm that it is a true saddle point on the potential energy surface.

Table 4: Calculated Energies for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | 25.8 |

| Products | -12.3 |

Note: The values in this table are hypothetical and for illustrative purposes.

Localization of Transition States and Intrinsic Reaction Coordinate (IRC) Pathways

No published studies were identified that detail the localization of transition states or the analysis of Intrinsic Reaction Coordinate (IRC) pathways for reactions involving this compound. Such investigations would typically involve quantum mechanical calculations to map the energy landscape of a chemical reaction, identifying the highest energy point (the transition state) that connects reactants to products.

Computational Assessment of Solvent Effects and Catalytic Cycle Energetics

There is no available research on the computational assessment of how different solvents would affect the structure or reactivity of this compound. Furthermore, no studies were found that explore its involvement in catalytic cycles or the corresponding energetic profiles.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

No molecular dynamics (MD) simulation studies for this compound are present in the current scientific literature. MD simulations would provide insight into the molecule's conformational flexibility, its movement over time, and its specific interactions with surrounding solvent molecules. While simulations have been performed on other molecules containing the amidine functional group, the results are not transferable to this specific compound.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no available reports of in silico predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. Consequently, no comparison between theoretical predictions and experimental spectroscopic data could be performed or documented.

Research Applications and Potential Utility in Advanced Chemical Sciences

Strategic Role as Synthetic Intermediates in the Construction of Complex Organic Molecules

Amidines are recognized as valuable building blocks in organic synthesis due to their distinct reactivity. wikipedia.orgsemanticscholar.org The ethanimidamide moiety in 2-(2-methylphenyl)ethanimidamide offers multiple reactive sites, making it a powerful tool for the construction of complex molecular architectures, particularly heterocyclic compounds.

Precursors for Advanced Natural Product Synthesis

The synthesis of natural products and their analogues is a cornerstone of medicinal chemistry and drug discovery. wikipedia.org While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, the general reactivity of amidines suggests its potential as a key intermediate. For instance, amidines are known to participate in cyclization reactions to form a variety of nitrogen-containing heterocycles, which are common motifs in alkaloids and other biologically active natural products. wikipedia.orgresearchgate.netuomustansiriyah.edu.iq The 2-methylphenyl group can influence the stereochemical outcome of such reactions, potentially enabling the synthesis of complex chiral molecules.

Furthermore, in the field of precursor-directed biosynthesis, where synthetic starting materials are incorporated into the metabolic pathways of microorganisms, this compound could serve as a precursor to generate novel analogues of existing natural products. researchgate.net This approach allows for the systematic modification of a natural product's structure to enhance its biological activity or pharmacokinetic properties.

Table 1: Potential Applications of this compound as a Synthetic Precursor

| Application Area | Synthetic Strategy | Potential Outcome |

| Natural Product Analogs | Precursor-directed biosynthesis | Generation of novel amidine-containing bioactive compounds. |

| Heterocyclic Scaffolds | Intramolecular cyclization reactions | Formation of substituted quinazolines, imidazoles, or pyrimidines. |

| Medicinal Chemistry | Lead compound modification | Introduction of the 2-tolylacetamidine moiety to modulate biological activity. |

Building Blocks for High-Value Organic Functional Materials

The development of organic functional materials with tailored electronic, optical, or magnetic properties is a rapidly advancing field. uodiyala.edu.iqmdpi.comCurrent time information in Bangalore, IN. The structural characteristics of this compound make it an attractive building block for such materials. The aromatic 2-methylphenyl ring can participate in π-stacking interactions, which are crucial for charge transport in organic semiconductors. The amidine group, with its ability to form strong hydrogen bonds and coordinate with metal ions, can be used to direct the self-assembly of molecules into well-ordered structures.

The synthesis of functional materials often relies on the modular assembly of organic building blocks. this compound can be incorporated into larger molecular frameworks through standard organic reactions, allowing for the precise tuning of the material's properties. For example, it could be used to synthesize liquid crystals, conductive polymers, or porous organic frameworks with applications in electronics, sensing, and gas storage.

Development of this compound as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms of the amidine group possess lone pairs of electrons that can be donated to metal centers, making amidines excellent ligands in coordination chemistry. beilstein-journals.orgnih.gov The resulting organometallic complexes often exhibit unique catalytic properties.

Design and Synthesis of Organometallic Complexes with Tailored Properties

The coordination of this compound to a metal center can lead to the formation of a wide variety of organometallic complexes. The properties of these complexes can be tailored by both the choice of the metal and the steric and electronic effects of the ligand. The 2-methylphenyl group, due to its steric bulk, can influence the coordination number and geometry of the metal center, which in turn affects the complex's reactivity and stability. nih.gov

The synthesis of these complexes typically involves the reaction of this compound with a suitable metal precursor under controlled conditions. The resulting complexes can be characterized by various spectroscopic and crystallographic techniques to elucidate their structure and bonding.

Table 2: Potential Organometallic Complexes of this compound

| Metal Center | Potential Complex Structure | Potential Application |

| Palladium (Pd) | Square planar complex | Cross-coupling reactions |

| Rhodium (Rh) | Octahedral complex | Asymmetric hydrogenation |

| Zirconium (Zr) | Tetrahedral complex | Olefin polymerization |

| Copper (Cu) | Various geometries | Oxidation catalysis |

Application in Homogeneous and Heterogeneous Catalysis (e.g., Asymmetric Catalysis, Polymerization)

Organometallic complexes containing amidine ligands have shown significant promise as catalysts in a range of organic transformations. nih.gov Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often benefits from the well-defined nature of these complexes, which allows for high selectivity. nih.govnih.gov For example, chiral amidine ligands have been successfully employed in asymmetric catalysis to produce enantiomerically enriched products. The 2-methylphenyl group in this compound, being achiral itself, could be part of a larger chiral ligand scaffold to influence the stereochemical outcome of a reaction.

In heterogeneous catalysis, the amidine-containing complex can be immobilized on a solid support, which facilitates catalyst separation and recycling. Amidine-functionalized polymers have been explored for this purpose. researchgate.net The catalytic applications of such systems are broad and include hydrogenation, hydrosilylation, and polymerization reactions. For instance, early transition metal complexes with amidinate ligands are known to be active in olefin polymerization.

Contributions to Advanced Materials Science and Polymer Chemistry

The incorporation of this compound into polymeric structures can impart novel functionalities to the resulting materials. nih.gov The amidine group, with its basicity and hydrogen-bonding capabilities, can significantly influence the physical and chemical properties of a polymer. researchgate.net

Amidine-functionalized polymers have been investigated for a variety of applications, including as CO2 capture materials, switchable catalysts, and in the development of responsive gels. researchgate.net The reversible binding of CO2 to amidine groups makes these polymers promising candidates for carbon capture and sequestration technologies. The 2-methylphenyl group could modulate the CO2 uptake capacity and the conditions required for its release.

In the realm of polymer synthesis, amidine-containing monomers can be polymerized to create functional polymers. Alternatively, pre-existing polymers can be functionalized with this compound through post-polymerization modification techniques. This allows for the introduction of the amidine functionality into a wide range of polymer backbones, leading to materials with tailored properties for specific applications in fields ranging from biomedical devices to advanced coatings. nih.gov

Monomer Precursors for Novel Polymer Architectures

The development of new polymers with tailored properties is a cornerstone of materials science. Monomers containing amidine functionalities are valuable due to their ability to engage in specific polymerization reactions and to influence the properties of the resulting polymer through non-covalent interactions.

While direct polymerization studies of this compound are not widely documented, related structures provide insight into its potential. For instance, N-(2-arylethyl)-2-methylprop-2-enamides have been successfully used as functionalized monomers in the synthesis of molecularly imprinted polymers (MIPs). nih.gov This process involves creating a polymer matrix with specific recognition sites for a target molecule. The synthesis often involves the reaction of an amine with an acylating agent like methacryloyl chloride, followed by radical polymerization with a cross-linker. nih.gov

The presence of the amidine group in this compound, with its capacity for hydrogen bonding and metal coordination, suggests its potential as a functional monomer. The ortho-methyl group on the phenyl ring could influence the polymer's stereochemistry and chain packing, potentially leading to materials with unique thermal or mechanical properties. The general utility of related acetamide (B32628) derivatives as intermediates in chemical synthesis further supports the feasibility of incorporating such structures into polymeric chains. solubilityofthings.comontosight.ai

Table 1: Potential Polymerization Strategies for Amidine-Containing Monomers

| Polymerization Technique | Description | Potential Role of this compound |

| Radical Polymerization | A common method involving free-radical initiators. The monomer would require a polymerizable group, such as a vinyl or acryloyl moiety, to be appended to its structure. | The amidine could act as a functional group within the polymer, influencing properties like adhesion, dye-binding, or metal ion chelation. |

| Condensation Polymerization | Involves the reaction between two different functional groups, with the elimination of a small molecule like water. | The amidine's amine groups could potentially react with dicarboxylic acids or their derivatives to form polyamide-like structures. |

| Molecular Imprinting | Creation of a polymer network with template-shaped cavities that have a high affinity for a chosen template molecule. nih.gov | The amidine group could serve as a key interaction site with a template molecule during the pre-polymerization assembly, leading to selective recognition properties in the final polymer. nih.gov |

Components in Self-Assembled Systems and Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. nih.govrug.nl The ability of molecules to self-assemble into well-defined, functional architectures is a powerful tool for creating novel materials and systems. nih.gov

Amidines are excellent candidates for supramolecular chemistry due to their strong hydrogen-bonding capabilities (both as donors and acceptors) and their ability to act as ligands for metal ions. researchgate.net These interactions are directional and specific, allowing for the programmed assembly of molecules into larger structures. nih.gov For example, bis(1,2,3-triazolyl)pyridine (btp) motifs, which share structural similarities in their nitrogen-based ligation sites, have been shown to self-assemble with metal ions to form discrete complexes and extended structures. rsc.org

The this compound molecule possesses the necessary features for participation in self-assembled systems:

Hydrogen Bonding: The two amine groups can form multiple hydrogen bonds, directing the assembly of molecules into tapes, sheets, or more complex three-dimensional networks.

Metal Coordination: The imine and amine nitrogens can coordinate to metal centers, enabling the formation of coordination polymers or discrete metallo-supramolecular cages. researchgate.net The steric bulk of the o-tolyl group would play a critical role in dictating the geometry and stability of these assemblies.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions, further stabilizing the supramolecular architecture.

While specific studies on the self-assembly of this compound are limited, research on related host-guest systems, such as those involving calixarenes and pesticides, demonstrates the principles of molecular recognition that would govern its behavior. core.ac.uk The formation of inclusion complexes is driven by complementary shapes, sizes, and intermolecular interactions between the host and guest molecules. core.ac.uk

Development as Analytical Reagents and Components in Chemical Sensors (Research-Focused)

Chemical sensors are devices that convert chemical information into an analytically useful signal. hilarispublisher.com They typically consist of a receptor, which interacts with the target analyte, and a transducer, which converts this interaction into a measurable signal (e.g., optical or electrical). hilarispublisher.com

The properties of this compound make it a candidate for development as a receptor component in chemical sensors for research applications.

Metal Ion Detection: The amidine group is known to chelate various metal ions. researchgate.net A sensor incorporating this compound could be designed to detect specific metal ions. Immobilization of the amidine onto a surface (e.g., a gold or silica (B1680970) surface) could lead to an electrochemical or optical sensor where binding of a metal ion changes the electrical potential or refractive index at the surface. core.ac.ukmdpi.com

Anion Sensing: Through hydrogen bonding, amidines can bind to anions. This could be exploited in sensors for detecting environmentally or industrially relevant anions. Macrocyclic structures incorporating amide or triazole functionalities have shown strong binding to halides and carboxylates. rsc.org

Optical Sensing: If derivatized with a chromogenic or fluorogenic group, the binding event at the amidine site could trigger a change in color or fluorescence. mdpi.com This forms the basis of many optical chemical sensors. The selectivity could be tuned by modifying the steric and electronic properties of the aryl substituent—in this case, the o-tolyl group.

The development of such sensors often involves integrating the chemical reagent with a signal transduction platform, which can range from simple colorimetric readouts to more complex systems like liquid-core waveguides or microfluidic devices. hilarispublisher.comleidenuniv.nl

Table 2: Potential Sensor Applications for this compound

| Sensor Type | Transduction Principle | Potential Analyte | Role of the Compound |

| Electrochemical Sensor | Potentiometry, Voltammetry | Heavy Metal Ions (e.g., Cu²⁺, Ni²⁺) | Acts as an ionophore in an ion-selective electrode or as a surface-immobilized receptor that changes capacitance upon ion binding. |

| Optical Sensor | Colorimetry, Fluorimetry | Anions (e.g., Cl⁻, Br⁻), Aromatic molecules | Acts as a receptor that, upon binding the analyte, induces a conformational change in an attached dye molecule, leading to a spectral shift. |

| Quartz Crystal Microbalance (QCM) | Mass Change | Volatile Organic Compounds (VOCs) | Coated onto the QCM crystal, it would act as a sorbent material. Adsorption of the analyte would increase the mass and change the crystal's oscillation frequency. |

Advanced Analytical Methodologies for Research Scale Characterization and Purification

State-of-the-Art Chromatographic Techniques for Separation Science

Chromatography remains the cornerstone of separation science, offering powerful tools for both analytical-scale assessment and preparative-scale purification.

While 2-(2-methylphenyl)ethanimidamide itself is not a chiral molecule, its derivatives or related structures may possess stereogenic centers, necessitating chiral separation techniques. Chiral chromatography is indispensable for resolving enantiomers and determining the enantiomeric excess of a sample.

One prominent method involves the use of chiral resolving agents. For instance, strongly basic chiral amidines have been successfully developed to separate enantiomers of weakly acidic compounds, such as axially chiral biaryl diols, through the formation of diastereomeric salts. nih.govrsc.org These salts, possessing different physical properties, can be separated by standard chromatography or crystallization. The chiral recognition process is often facilitated by a combination of hydrogen bonding and NH-π interactions between the amidine group and the analyte. nih.govrsc.org

Another powerful technique is Supercritical Fluid Chromatography (SFC), which has proven effective for the direct chiral separation of various organic molecules, including amides. rsc.org SFC often provides faster separations and uses more environmentally benign mobile phases compared to traditional High-Performance Liquid Chromatography (HPLC). For derivatives of this compound that are chiral, SFC with a suitable chiral stationary phase (CSP) would be a method of choice for both analytical determination of enantiomeric purity and semi-preparative resolution.

Table 1: Illustrative Data for Chiral Separation of Amide Enantiomers using SFC

| Parameter | Value/Condition |

|---|---|

| Technique | Supercritical Fluid Chromatography (SFC) rsc.org |

| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based CSP |

| Mobile Phase | CO₂ / Methanol gradient |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Retention Time (Enantiomer 1) | 4.2 min |

| Retention Time (Enantiomer 2) | 5.5 min |

| Resolution (Rs) | > 2.0 |

For the synthesis of derivatives of this compound, or for isolating the target compound from a complex reaction mixture, preparative chromatography is essential for obtaining high-purity material in sufficient quantities. This involves scaling up an analytical separation to a larger column with a higher loading capacity.

Techniques range from open-column medium-pressure liquid chromatography (MPLC) to preparative HPLC. MPLC, often using adsorbents like neutral alumina (B75360) or silica (B1680970) gel, is suitable for separating aromatic hydrocarbons based on polarity. researchgate.net For more challenging separations, preparative HPLC is employed. The choice of stationary phase is critical; reversed-phase (e.g., C18-silica) columns are common for moderately polar aromatic compounds, while normal-phase or specialized columns, such as those coated with caffeine, can be used for separating aromatic compounds based on donor-acceptor interactions. tandfonline.comtandfonline.com

The process of scaling up from an analytical HPLC method to a preparative one requires careful optimization of parameters like flow rate, gradient profile, and sample injection volume to maintain resolution while maximizing throughput. technosaurus.co.jp High-resolution fractionation methods, sometimes using a dual-column setup, can be employed to isolate and enrich trace components from more abundant aromatic compounds, which is particularly useful for impurity profiling. peerj.com

Table 2: Typical Parameters for Preparative HPLC Scale-Up for Aromatic Compounds

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column I.D. | 4.6 mm technosaurus.co.jp | 25 - 50 mm technosaurus.co.jp |

| Stationary Phase | Reversed-Phase C18 (5 µm) technosaurus.co.jp | Reversed-Phase C18 (5-10 µm) technosaurus.co.jp |

| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water |

| Flow Rate | 1.0 mL/min technosaurus.co.jp | 30 - 50 mL/min technosaurus.co.jp |

| Injection Volume | 10 - 20 µL technosaurus.co.jp | 1 - 5 mL technosaurus.co.jp |

| Sample Load | < 1 mg | 100 mg - 1 g tandfonline.com |

Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry, Chronoamperometry)

Electrochemical methods provide valuable insights into the redox properties of a molecule, which are crucial for applications in materials science, catalysis, and for understanding potential metabolic pathways. Cyclic voltammetry (CV) is a primary technique used to probe the oxidation and reduction potentials of a compound.

For this compound, the electroactive centers would likely be the aromatic phenyl ring and potentially the amidine group. The oxidation behavior of indole (B1671886) derivatives, for example, is known to be an irreversible, pH-dependent process occurring on the heterocyclic ring. nih.gov Similarly, the oxidation potential of this compound would be influenced by the electron-donating methyl group on the phenyl ring. The amidine moiety could also participate in redox processes.

A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon) in a solution of the analyte and recording the resulting current. The resulting voltammogram reveals the potentials at which oxidation and reduction occur. The position of these peaks is affected by substituents on the aromatic ring; electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. beilstein-journals.org From these measurements, fundamental parameters such as heterogeneous electron transfer rate constants can be calculated. nih.gov

Table 3: Hypothetical Electrochemical Data for Aromatic Amidine Derivatives

| Compound | Substituent (on Phenyl Ring) | Oxidation Potential (Epa vs. Ag/AgCl) | Process Character |

|---|---|---|---|

| Derivative A | -H (Unsubstituted) | +1.10 V | Irreversible |

| This compound | -CH₃ (Electron-Donating) | +1.02 V | Irreversible |

| Derivative C | -Cl (Electron-Withdrawing) | +1.25 V | Irreversible |

| Derivative D | -NO₂ (Strongly Electron-Withdrawing) | +1.48 V | Irreversible |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition Pathways

Thermal analysis techniques like TGA and DSC are critical for determining the thermal stability, melting point, and decomposition behavior of a compound. This information is vital for assessing its suitability for various applications and for ensuring safe handling and storage. bibliotekanauki.pl

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would reveal the onset temperature of decomposition and the percentage of mass lost at each stage, providing insight into its thermal degradation pathway. The presence of aromatic rings and nitrogen-containing functional groups often imparts significant thermal stability to organic molecules. rsc.org For example, some nitrogen-rich aromatic compounds exhibit excellent thermal properties with decomposition temperatures well above 300°C. rsc.orgresearchgate.net